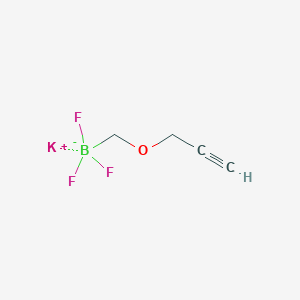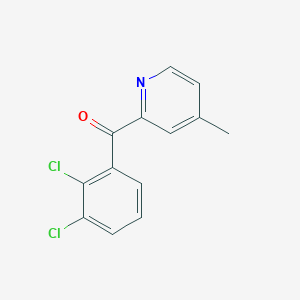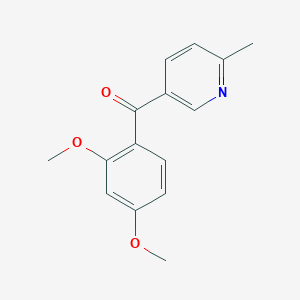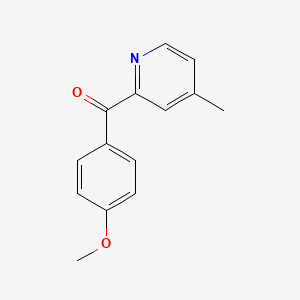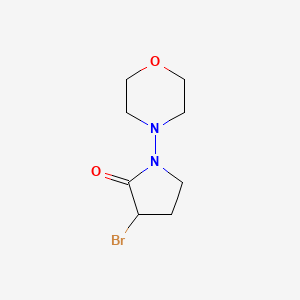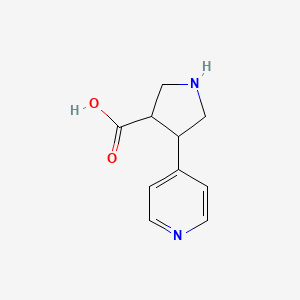
3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is a type of aminopyridine . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine, involves various methods. One of the methods includes a Pd-catalyzed coupling reaction . Another method involves the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Chemical Reactions Analysis
The compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . It also participates in Pd-catalyzed coupling reactions .Applications De Recherche Scientifique
Synthesis of Complex Molecules
Several studies have focused on utilizing 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine as a precursor or intermediate in the synthesis of complex organic compounds. For instance, the compound has been used in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through multi-step reactions, highlighting its utility in creating heterocyclic compounds with potential biological activities (Bradiaková et al., 2009). Another example includes its role in generating novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, showcasing its application in medicinal chemistry (Chavva et al., 2013).
Catalytic Applications
Research has also demonstrated the catalytic capabilities of derivatives of 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine. For example, Schiff base copper(I) complexes derived from the compound have been synthesized and shown to act as active catalysts for the amination of aryl halide, a crucial reaction in organic synthesis (Sawant et al., 2009). This highlights the compound's contribution to the development of novel catalytic systems for organic transformations.
Development of New Materials
Studies have explored the use of 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine in the development of new materials. For instance, its derivatives have been used in the synthesis of luminescent platinum(II) complexes, indicating its utility in creating materials with potential applications in optoelectronics and sensing (Vezzu et al., 2011). Another study focused on the synthesis of polyamines for water purification, where derivatives of the compound contributed to the creation of adsorbents capable of extracting metal nanoparticles and organic dyes from water, demonstrating its potential in environmental applications (Goud et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKIKMBVUOYEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




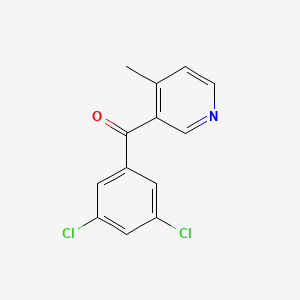

![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)

